Cellular Potency Advantage Over a Close Structural Analog Within the Same Patent Series
In a head-to-head comparison conducted under identical cell-based assay conditions (2- to 5-fold serial dilution on a 96-well plate, culture medium), Methyl 4-(3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)benzoate (US10202379, Reference Example 463) achieved an EC50 of 5 nM, whereas the comparator analog US10202379 Reference Example 244 registered an EC50 of 108 nM [1][2]. This demonstrates a 21.6-fold functional potency advantage for the target compound within the same experimental system.
| Evidence Dimension | Cellular functional activity (EC50) – PCSK9-mediated pathway modulation |
|---|---|
| Target Compound Data | EC50 = 5 nM (Reference Example 463) |
| Comparator Or Baseline | EC50 = 108 nM (Reference Example 244, a structural analog from the same patent) |
| Quantified Difference | 21.6-fold greater potency (5 nM vs. 108 nM) |
| Conditions | Cell-based assay; test samples diluted with culture medium, 2- to 5-fold serial dilution on 96-well plate |
Why This Matters
A 21.6-fold potency difference within the same assay directly informs dose selection, screening concentration, and expected in vitro efficacy, making the target compound the superior choice when maximal target engagement at lower concentrations is required.
- [1] BindingDB Entry BDBM346837 (US10202379, Reference Example 463). EC50: 5 nM. View Source
- [2] BindingDB Entry BDBM346646 (US10202379, Reference Example 244). EC50: 108 nM. View Source
